molecular formula C11H24O3Si B14341748 Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol CAS No. 93297-64-4

Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol

Cat. No.: B14341748
CAS No.: 93297-64-4
M. Wt: 232.39 g/mol
InChI Key: LXSRFRWJQPPQNZ-UHFFFAOYSA-N
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Description

Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is a chemical compound that belongs to the class of disubstituted cyclic alcohols It is characterized by the presence of an acetic acid group and a trimethylsilylmethyl group attached to a cyclopentan-1-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with trimethylsilylmethylmagnesium chloride, followed by the addition of acetic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone or acetic acid derivatives, while reduction can produce cyclopentanol or alkanes.

Scientific Research Applications

Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentan-1-ol: A simple cyclic alcohol with similar structural features.

    Trimethylsilylmethylcyclopentane: A compound with a similar trimethylsilylmethyl group but lacking the acetic acid functionality.

    Acetic acid derivatives: Compounds with similar acetic acid groups but different substituents on the cyclopentane ring.

Uniqueness

Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is unique due to the combination of its acetic acid and trimethylsilylmethyl groups attached to a cyclopentan-1-ol ring

Properties

CAS No.

93297-64-4

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C9H20OSi.C2H4O2/c1-11(2,3)7-8-5-4-6-9(8)10;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

LXSRFRWJQPPQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)CC1CCCC1O

Origin of Product

United States

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